5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZLPRKLDCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677734 | |
| Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-21-3 | |
| Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Yields and Conditions
The cyclization step's efficiency depends on the electronic nature and steric hindrance of the substituents on the phenyl ring. Electron-donating groups like allyloxy may influence the reaction rate and yield.
Analytical Characterization
NMR Spectroscopy:
^1H NMR spectra show characteristic signals of the oxadiazole ring protons and the aromatic protons of the substituted phenyl ring. The allyloxy group protons appear as multiplets in the 4.5–6.0 ppm range. The disappearance of hydrazide NH signals confirms successful cyclization.IR Spectroscopy:
The oxadiazole ring exhibits characteristic C=N stretching vibrations near 1600 cm^-1 and C–O stretches around 1200–1300 cm^-1. The amine group shows N–H stretching bands typically near 3300–3500 cm^-1.Elemental Analysis:
Confirms the molecular formula and purity of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Esterification of 3-(allyloxy)benzoic acid | Methanol, H2SO4 (cat.) | Reflux | >80 | Formation of methyl ester |
| Hydrazinolysis | Hydrazine hydrate | Reflux | 70–90 | Formation of hydrazide intermediate |
| Cyclization | p-Toluenesulfonyl chloride, triethylamine, DCM | Room temperature to reflux | 41–100 | Formation of oxadiazole ring |
| Purification | Recrystallization or chromatography | - | - | Confirmed by NMR, IR, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Iodophenyl derivative (3j) : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 37.83 µM) due to the electron-withdrawing iodine atom, which enhances electrophilic interactions with the enzyme’s active site .
- 3,4-Dimethoxyphenyl derivative (6h) : Demonstrates significant anticancer activity, attributed to methoxy groups improving solubility and hydrogen-bonding capacity .
Heterocyclic Substituents
- 5-(Furan-2-yl) derivative : Lower lipophilicity (LogP ~1.6) due to the polar furan ring, which may limit cellular uptake but improve aqueous solubility .
- 5-(3-Methylthiophen-2-yl) derivative : The sulfur atom in thiophene enhances π-π stacking and electronic interactions, though metabolic stability may be reduced compared to oxadiazoles with oxygen-based substituents .
Physicochemical and Structural Properties
Crystal Packing and Conformation
- 5-Phenyl-1,3,4-oxadiazol-2-amine : The phenyl ring is inclined at 13.42° relative to the planar oxadiazole core, facilitating intermolecular N–H⋯N hydrogen bonds .
- Target compound : The allyloxy group’s flexibility may disrupt crystal packing, reducing crystallinity but improving solubility in organic matrices.
Lipophilicity and Solubility
| Compound | Substituent | Predicted LogP | Key Feature |
|---|---|---|---|
| 3j (4-Iodophenyl) | Electron-withdrawing | 5.05 | High lipophilicity, potent AChE inhibition |
| 6h (3,4-Dimethoxyphenyl) | Electron-donating | ~2.8 | Balanced solubility and activity |
| Target compound | Allyloxy | ~3.5 | Moderate lipophilicity, flexible chain |
Biological Activity
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure, which includes an allyloxy group attached to a phenyl ring, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
- Molecular Formula : CHNO
- Molecular Weight : 217.22 g/mol
- CAS Number : 1219828-21-3
The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The estimated IC values for these cell lines are indicative of its potency:
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 6.19 |
| MCF-7 | 5.10 |
| HCT116 | Not specified |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, reducing oxidative stress in cellular models.
- Anticancer Studies : A comparative study on various oxadiazole derivatives indicated that modifications to the phenyl ring significantly impact anticancer activity. Compounds with electron-donating groups displayed enhanced activity against cancer cell lines compared to those with electron-withdrawing groups.
- In Vivo Studies : Preliminary in vivo tests using animal models have demonstrated that certain oxadiazole derivatives can reduce tumor growth by inducing apoptosis and inhibiting angiogenesis.
Future Directions
The ongoing research into this compound suggests potential applications in drug development. Further investigations are required to:
- Optimize synthetic routes for improved yield.
- Conduct detailed pharmacokinetic and toxicological studies.
- Explore structural modifications to enhance biological activity and selectivity.
Q & A
Q. What are the common synthetic routes for 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursor hydrazides with appropriate reagents. For example, phosphorus oxychloride (POCl₃) under reflux conditions is used to cyclize acylhydrazides into oxadiazoles . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and reaction time (4–12 hours). Characterization via FT-IR and NMR ensures the formation of the oxadiazole ring and allyloxy substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms the presence of C=N (1600–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies allyloxy protons (δ 4.5–5.5 ppm for CH₂–O and vinyl protons) and oxadiazole carbons (δ 155–165 ppm).
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
Q. How is the preliminary biological activity of this compound evaluated in anticancer research?
Standard protocols involve one-dose or multi-dose assays against cancer cell lines (e.g., NCI-60 panel). For instance, compounds are tested at 10 µM in a 48-hour exposure, with cell viability measured via SRB or MTT assays. Antioxidant activity is assessed using DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
Rational design focuses on substituent effects:
- Allyloxy group : Replace with bulkier alkoxy chains (e.g., propargyloxy) to improve lipophilicity and membrane penetration.
- Oxadiazole core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to stabilize π-π interactions with biological targets .
- Amine position : Explore N-methylation to modulate solubility and metabolic stability .
Q. How should researchers address contradictions in biological data between in vitro and in vivo models?
Discrepancies may arise from bioavailability or metabolic degradation. Strategies include:
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution.
- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to enhance stability.
- Dose-response refinement : Replace one-dose assays (prone to false negatives) with multi-dose protocols (e.g., 0.1–100 µM) to establish accurate IC₅₀ values .
Q. What computational methods are suitable for studying the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to receptors like EGFR or tubulin. Key steps:
- Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
- Select a crystal structure (e.g., PDB ID 1M17) and define active-site residues.
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. How does single-crystal X-ray diffraction clarify the compound’s stereoelectronic properties?
X-ray crystallography at 291 K resolves bond lengths (C–N: ~1.32 Å, C–O: ~1.23 Å) and dihedral angles between the oxadiazole and phenyl rings. Hydrogen-bonding networks (N–H⋯N, d = 2.8–3.0 Å) reveal supramolecular packing, which correlates with solubility and crystallinity .
Q. What strategies inform structure-activity relationship (SAR) analysis for derivatives of this compound?
SAR relies on systematic variation and bioassay correlation:
- Substituent libraries : Synthesize analogs with halogens, alkyl, or heteroaryl groups at the phenyl ring.
- 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic and steric fields to activity.
- Meta-analysis : Compare IC₅₀ trends across cell lines (e.g., leukemia vs. solid tumors) to identify target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
